molecular formula C10H10N2O2 B599442 Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate CAS No. 178896-76-9

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate

Cat. No.: B599442
CAS No.: 178896-76-9
M. Wt: 190.202
InChI Key: SSOULCZNJMHBOC-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a chemical compound with the CAS Number: 178896-76-9 . It has a molecular weight of 190.2 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)7-6-12-8-4-3-5-11-9(7)8/h3-6,12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 0-8°C .

Scientific Research Applications

  • A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from a related compound, ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, demonstrating potential antibacterial applications (Toja et al., 1986).

  • Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating a method for synthesizing highly functionalized tetrahydropyridines (Zhu et al., 2003).

  • Bozkurt and Doğan (2018) explored the photophysical properties of a new 4-aza-indole derivative, which includes a structural element similar to Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate. This compound showed potential for applications such as labeling agents and in optoelectronic devices due to its high fluorescence intensity and quantum yield (Bozkurt & Doğan, 2018).

  • Ghaedi et al. (2015) achieved an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This synthesis process is useful for preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate and similar compounds could involve further exploration of their potential as FGFR inhibitors for cancer therapy . More than 300,000 1H-pyrrolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . This suggests a significant interest in these compounds in the field of medicinal chemistry.

Properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-6-12-8-4-3-5-11-9(7)8/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOULCZNJMHBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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